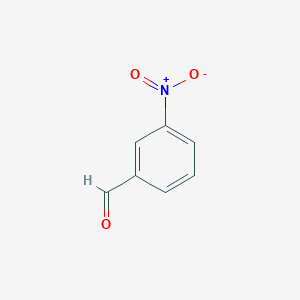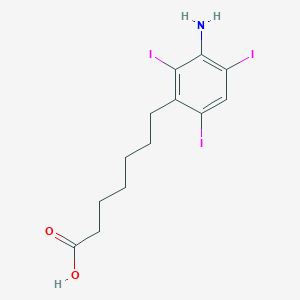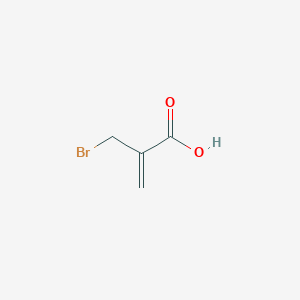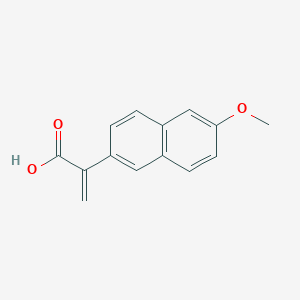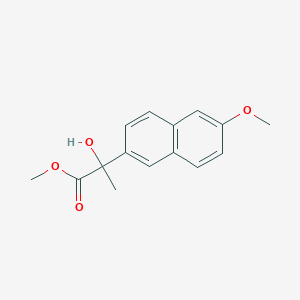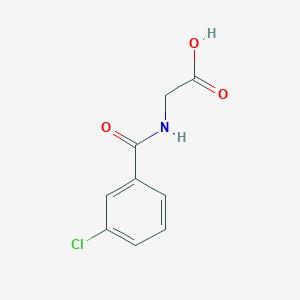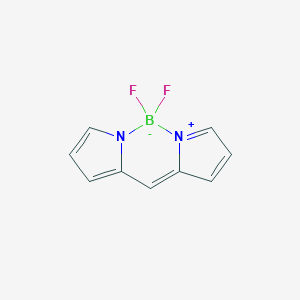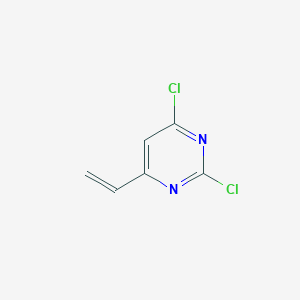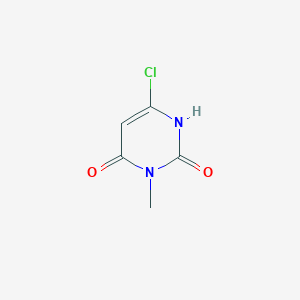
6-Chloro-3-methyluracil
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Chloro-3-methyluracil and its derivatives involves several chemical reactions, including oxidative halogenation and coupling with metals such as copper. Oxidative halogenation employs elemental halogens and potassium halides as halogenating agents, with NaNO3 and H2O2 as oxidizing agents, leading to various halo derivatives of 6-methyluracil, which can be further modified through reactions like chlorination and bromination (Kasradze et al., 2012).
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-methyluracil derivatives, particularly when coupled with copper, has been extensively analyzed. The compound [Cu(cmu)2(H2O)2]·4H2O, derived from 6-Chloro-3-methyluracil, exhibits a distorted octahedral {CuN2O4} coordination environment. Detailed analyses include spectroscopic methods, X-ray diffraction, and DFT calculations to elucidate structural, topological, and bonding features (Kumar et al., 2021).
Chemical Reactions and Properties
6-Chloro-3-methyluracil engages in various chemical reactions, leading to a range of bioactive compounds. Its reactivity with copper has led to the creation of a copper(II) complex with notable antibacterial and antioxidant activity. The complex's bioactivity against both Gram-negative and Gram-positive bacteria highlights the chemical's potential in medicinal chemistry (Kumar et al., 2021).
Physical Properties Analysis
The physical properties of 6-Chloro-3-methyluracil derivatives, including their solubility, melting points, and crystalline structure, are determined through various analytical techniques. The crystalline structure analysis of 6-Methyluracil, for example, provides insights into the compound's phase, molecular packing, and hydrogen bonding interactions, which are crucial for understanding its physical behavior (Portalone, 2019).
Chemical Properties Analysis
The chemical properties of 6-Chloro-3-methyluracil, including its reactivity, chemical stability, and interaction with various reagents, are pivotal for its application in synthesizing bioactive compounds. Studies on its oxidative halogenation reveal the formation of diverse halo derivatives, demonstrating its versatility as a precursor for synthesizing bioactive molecules with potential antibacterial properties (Kasradze et al., 2012).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis : 6-Chloro-3-methyluracil is used in the structural and conformational analysis of new compounds. For example, it played a role in the synthesis and analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide (Kataev et al., 2021).
Chlorination Studies : It is involved in the study of chlorination of pyrimidines with phosphorus oxychloride in the presence of N,N-dimethylaniline (Gershon & Grefig, 1984).
Synthesis of Thiazolo Pyrimidines : 6-Chloro-3-methyluracil is used in synthesizing new 4-alkylthiazolo[5,4-d] pyrimidine-1-oxides (Youssif & Yamamoto, 1996).
Antibacterial Applications : It serves as a building block for generating bioactive copper(II) complexes with significant antibacterial effects against both Gram-negative and positive bacteria (Kumar et al., 2021).
Synthesis of Alkylated Uracils : 6-Chloro-3-methyluracil is utilized in synthesizing 3-alkyl-6-methyluracils and 6-methyluracil derivatives (Senda & Suzui, 1958).
Ophthalmic Drug Research : Ophthalmic drug films with methyluracil and 6-methyl-3-(thietan-3-yl)uracil have been shown to accelerate centripetal epithelialization of corneal erosion, leading to more structured restoration of the epithelial-stromal layer (Gabdrakhmanova et al., 2022).
Alzheimer's Disease and Antifungal Research : Derivatives of 6-methyluracil containing a hydrazone system are widely studied for their potential in treating Alzheimer's disease, antifungal, antiviral, antianginal, and anti-eczema activities (Melnikov & S.A., 2021).
Biological Activity and Cytostatic Potential : New methyl ether sulfate esters obtained from 6-methyluracil-5-sulfochloride with aliphatic alcohols exhibit biological activity, antioxidant properties, and potential use as cytostatics (Abdo-Allah et al., 2017).
Protective Effects in Acute Intoxication : Prophylactic administration of 5-hydroxy-6-methyluracil with ascorbic acid has been found to protect the structure of parenchymal organs in acute carbon tetrachloride intoxication, possibly superior to the drug "Heptor" (Repina et al., 2020).
Safety And Hazards
According to the safety data sheet, 6-Chloro-3-methyluracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Zukünftige Richtungen
In a study, 6-chloro-3-methyluracil was used as an unexplored building block for the self-assembly generation of a new bioactive copper(II) complex . This compound exhibits a prominent antibacterial effect against Gram-negative (E. coli, P. aeruginosa) and positive (S. aureus, B. cereus) bacteria . This suggests potential future directions in the development of new antibacterial agents.
Eigenschaften
IUPAC Name |
6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXGFAZAARYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195763 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyluracil | |
CAS RN |
4318-56-3 | |
| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

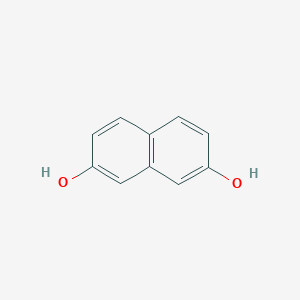
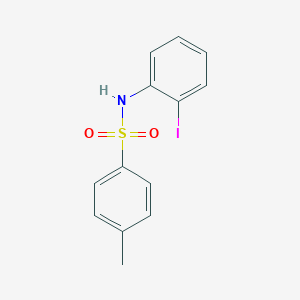
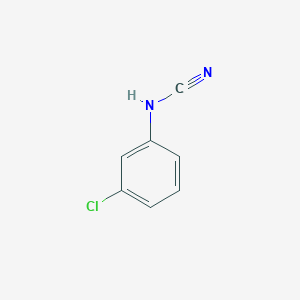
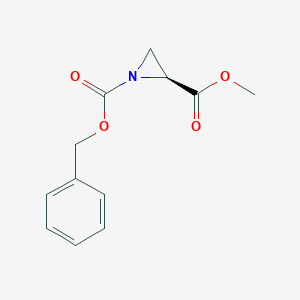
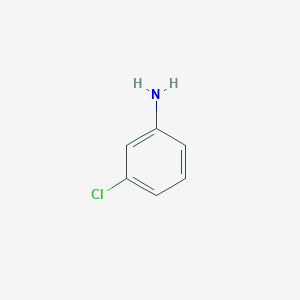
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate](/img/structure/B41213.png)
